Sulfonium, tributyl-
Description
Historical Context and Evolution of Sulfonium (B1226848) Chemistry
The study of sulfonium salts dates back over a century, with their initial exploration beginning in the early 20th century. chim.it These compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, were initially synthesized through the reaction of thioethers with alkyl halides. wikipedia.orgbritannica.com For many years, their synthetic potential was not fully realized. chim.it
A significant turning point in sulfonium chemistry came in the 1960s with the independent work of Johnson, Corey, and Chaykovsky, who developed the reaction of sulfur ylides (derived from sulfonium salts) with carbonyls and imines to synthesize three-membered rings. ccspublishing.org.cn This discovery opened the door to a wide range of synthetic applications and spurred further investigation into the reactivity of these compounds. ccspublishing.org.cn The development of more direct and efficient synthetic methods for sulfonium salts has made a wide variety of these reagents readily available, contributing to a dramatic increase in their use in recent years. nih.gov Their inherent thermal stability also facilitates their handling, purification, and structural modification, even on a large scale. nih.gov
Significance of Tributylsulfonium in Contemporary Chemical Sciences
Tributylsulfonium salts, a specific class of sulfonium compounds, have garnered considerable attention in contemporary chemical sciences due to their unique properties and diverse applications. chemimpex.comcymitquimica.com One of their most prominent roles is as a phase-transfer catalyst (PTC). chemimpex.comcymitquimica.comwikipedia.org In this capacity, tributylsulfonium facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), thereby accelerating reaction rates and improving yields. wikipedia.orgptfarm.pl This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
The high solubility of tributylsulfonium salts in organic solvents further enhances their utility in reactions involving organic substrates. chemimpex.com They are also employed in the synthesis of ionic liquids, which are salts that are liquid at or near room temperature and have a wide range of applications, including as electrolytes in batteries and as environmentally friendly solvents. chemimpex.comtcichemicals.comwikipedia.org Furthermore, tributylsulfonium compounds serve as precursors in the preparation of other sulfonium salts, which are utilized in the production of advanced materials and pharmaceuticals. chemimpex.com
Scope and Research Focus of Tributylsulfonium Compounds
Current research on tributylsulfonium compounds is multifaceted, exploring their potential in a variety of advanced applications. A significant area of focus is their use in organic synthesis, where they act as powerful reagents for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov The advent of photoredox catalysis has sparked a surge of interest in the radical chemistry of sulfonium salts, including tributylsulfonium derivatives. soton.ac.uksoton.ac.uk Under photochemical conditions, these salts can generate radicals, which are highly reactive species that can participate in a variety of bond-forming reactions. soton.ac.ukcapes.gov.br
Researchers are also investigating the use of tributylsulfonium salts in materials science for the development of conducting polymers, which are crucial for applications in electronics and sensors. chemimpex.com In the field of electrochemistry, their unique properties make them suitable for use in electrochemical cells, where they can enhance ionic conductivity and improve the performance of batteries and fuel cells. chemimpex.com The development of new synthetic methods for preparing sulfonium salts with diverse structural features remains an active area of research, as this will expand their utility in various chemical transformations. nih.gov
Interactive Data Table: Properties of Tributylsulfonium Iodide
| Property | Value | Source |
| CAS Number | 18146-62-8 | chemimpex.comchemicalbook.in |
| Molecular Formula | C12H27IS | chemimpex.comchemicalbook.in |
| Molecular Weight | 330.31 g/mol | chemimpex.comchemicalbook.in |
| Appearance | White to orange crystalline powder | chemimpex.comchemicalbook.in |
| Melting Point | 93 - 95 °C | chemimpex.comchemicalbook.in |
| Solubility | Soluble in polar organic solvents | cymitquimica.com |
Structure
3D Structure
Properties
CAS No. |
39895-78-8 |
|---|---|
Molecular Formula |
C12H27S+ |
Molecular Weight |
203.41 g/mol |
IUPAC Name |
tributylsulfanium |
InChI |
InChI=1S/C12H27S/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/q+1 |
InChI Key |
XDQXIEKWEFUDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[S+](CCCC)CCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tributylsulfonium Compounds
Modern Approaches to Tributylsulfonium Salt Synthesis
The creation of tributylsulfonium salts, which are molecules with a central sulfur atom bonded to three butyl groups and carrying a positive charge, is a key process in organic chemistry. Scientists have developed several advanced methods to synthesize these compounds, each with its own advantages. These methods include nucleophilic alkylation, photochemical routes, and electrochemical synthesis.
Nucleophilic Alkylation Strategies for Sulfonium (B1226848) Formation
Nucleophilic alkylation is a foundational and widely used method for constructing S-alkyl sulfonium salts. nih.gov This strategy involves the reaction of a sulfur-containing nucleophile, such as a thioether (sulfide), with an alkylating agent. The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkylating agent, forming a new carbon-sulfur bond and resulting in the positively charged sulfonium cation. libretexts.org
A common approach involves the direct alkylation of dibutyl sulfide (B99878) with a butyl halide (e.g., butyl bromide or butyl iodide). The sulfide's sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the butyl halide and displacing the halide anion to form the tributylsulfonium salt. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. nih.govnumberanalytics.com
The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group on the alkylating agent (with iodide generally being a better leaving group than bromide or chloride), the solvent used, and the reaction temperature.
In some variations, sulfoxides can be used as starting materials. These are first activated, for instance with an acid anhydride (B1165640) like trifluoromethanesulfonic anhydride (Tf₂O), to generate a highly reactive intermediate. This intermediate can then react with a nucleophile to form the sulfonium salt. nih.gov
Photochemical Routes to Tributylsulfonium Architectures
Photochemical synthesis utilizes light to initiate and drive chemical reactions, often providing unique reaction pathways that are not accessible through traditional thermal methods. numberanalytics.com These reactions are typically conducted under mild conditions and can offer high selectivity. numberanalytics.comchim.it
In the context of sulfonium salt synthesis, photochemical methods can be employed to generate radical intermediates or to facilitate electron transfer processes that lead to the desired product. For instance, the irradiation of a mixture containing a suitable sulfur-containing precursor and an alkylating agent can lead to the formation of a tributylsulfonium salt. This process is often enabled by the formation of an electron donor-acceptor (EDA) complex between the reactants, which can absorb light and initiate a single-electron transfer (SET) to generate the reactive intermediates. nih.gov
One potential photochemical route involves the photolysis of a diaryliodonium salt in the presence of dibutyl sulfide. The light induces the cleavage of the iodonium (B1229267) salt, generating a reactive aryl radical and an aryliodonium cation radical, which can then interact with the sulfide to ultimately form the tributylsulfonium salt after a series of steps. While not a direct route to tributylsulfonium itself, this illustrates the principle of using light to generate reactive species for sulfonium salt formation.
The development of photochemical methods for sulfonium salt synthesis is an active area of research, driven by the desire for more sustainable and environmentally friendly chemical processes. ccnu.edu.cn
Electrochemical Synthesis of Tributylsulfonium Derivatives
Electrochemical synthesis offers a green and sustainable alternative for generating a variety of chemical compounds, using electrons as a "traceless" redox agent instead of stoichiometric chemical oxidants or reductants. rsc.org This method provides precise control over reaction conditions and can often be performed at room temperature. chim.it
For the synthesis of sulfonium salts, an electrochemical approach can be envisioned where a sulfide is oxidized at an anode to form a radical cation. This reactive intermediate can then react with an alkylating agent or another sulfide molecule to form the sulfonium salt.
A general example of electrochemical synthesis of sulfur-containing heterocycles involves the anodic oxidation of a species to create a reactive intermediate that then undergoes cyclization. For instance, the electrochemical oxidation of bis(biaryl) disulfides can lead to the formation of dibenzothiophenes through an intramolecular C-S bond formation. chemistryviews.org While this specific example does not produce tributylsulfonium, it demonstrates the principle of using electrochemistry to activate sulfur compounds for bond formation.
A hypothetical electrochemical synthesis of tributylsulfonium could involve the oxidation of dibutyl sulfide at an anode to generate a dibutylsulfide radical cation. This radical cation could then react with a butyl radical, also generated electrochemically, or with a neutral dibutyl sulfide molecule followed by further reaction steps to yield the tributylsulfonium cation. The specific conditions, such as the choice of electrode material, solvent, and supporting electrolyte, would be crucial for the success of such a reaction. chim.it
Functionalization and Derivatization of Tributylsulfonium Backbones
Once the basic tributylsulfonium structure is formed, it can be further modified to create a wide range of derivatives with specific properties. This functionalization can involve adding substituents to the butyl chains or exchanging the counterion associated with the sulfonium cation.
Synthesis of Substituted Tributylsulfonium Derivatives
The synthesis of substituted tributylsulfonium derivatives allows for the introduction of various functional groups into the molecule, which can tailor its physical, chemical, and biological properties. This can be achieved by starting with functionalized precursors or by modifying the tributylsulfonium salt after its formation.
One approach is to use a functionalized butyl halide or a functionalized sulfide in the initial nucleophilic alkylation reaction. For example, reacting dibutyl sulfide with a butyl halide containing a hydroxyl, amino, or carboxyl group would result in a tributylsulfonium salt bearing that functional group on one of its alkyl chains.
Alternatively, C-H functionalization reactions can be employed to directly introduce new groups onto the alkyl backbone of a pre-formed tributylsulfonium salt. mpg.de These reactions are powerful tools in modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C, C-N, C-O, or other bonds. mpg.de While challenging, the development of such methods for aliphatic chains is an area of ongoing research.
The following table provides examples of how different functional groups could be introduced into a tributylsulfonium backbone:
| Starting Material 1 | Starting Material 2 | Resulting Functional Group |
| Dibutyl sulfide | 4-Bromobutanol | Hydroxyl (-OH) |
| Dibutyl sulfide | 4-Bromobutylamine | Amino (-NH₂) |
| Dibutyl sulfide | 4-Bromobutanoic acid | Carboxylic acid (-COOH) |
| Butyl 3-(butylthio)propanoate | Butyl bromide | Ester (-COOBu) |
Ligand Modification and Counterion Exchange Strategies
Counterion exchange, also known as metathesis, is typically achieved by dissolving the tributylsulfonium salt in a suitable solvent and adding a salt containing the desired new counterion. If the new tributylsulfonium salt is insoluble in the reaction solvent, it will precipitate out, driving the reaction to completion. Alternatively, ion-exchange chromatography can be used for a more controlled exchange. cnr.it
For example, a tributylsulfonium bromide salt could be converted to a tributylsulfonium tetrafluoroborate (B81430) salt by reacting it with sodium tetrafluoroborate in a solvent where tributylsulfonium tetrafluoroborate is less soluble than sodium bromide.
Commonly used counterions and their potential effects are listed in the table below:
| Original Counterion | Exchange Reagent | New Counterion | Potential Effect |
| Bromide (Br⁻) | Sodium tetrafluoroborate (NaBF₄) | Tetrafluoroborate (BF₄⁻) | Increased thermal stability, lower nucleophilicity |
| Iodide (I⁻) | Silver nitrate (B79036) (AgNO₃) | Nitrate (NO₃⁻) | Altered solubility, potential for further reaction |
| Chloride (Cl⁻) | Lithium hexafluorophosphate (B91526) (LiPF₆) | Hexafluorophosphate (PF₆⁻) | Enhanced stability, often used in electrochemical applications |
| Bromide (Br⁻) | Sodium acetate (B1210297) (CH₃COONa) | Acetate (CH₃COO⁻) | Increased solubility in polar protic solvents, potential for use in biological systems |
Ligand modification, in a broader sense, can also refer to the exchange of one of the butyl groups on the sulfur atom. This is a more complex process known as transalkylation, which can occur at elevated temperatures. acs.org In this equilibrium process, a thioether can displace one of the alkyl groups of a sulfonium salt, leading to a new sulfonium salt and a new thioether. acs.org This type of exchange is particularly relevant in the context of dynamic materials like vitrimers, where the reversible nature of the bond exchange allows the material to be reshaped and repaired. acs.org
Mechanistic Investigations of Tributylsulfonium Reactivity
Fundamental Reaction Mechanisms Involving Tributylsulfonium Species
In nucleophilic substitution reactions, a leaving group is a molecular fragment that detaches from the substrate with a pair of electrons. wikipedia.org The effectiveness of a leaving group is inversely related to its basicity; weak bases are generally good leaving groups because they can stabilize the negative charge they acquire upon departure. masterorganicchemistry.com The tributylsulfonium cation, when part of a larger molecule, can act as a leaving group in the form of dibutyl sulfide (B99878), a neutral and stable molecule. This characteristic makes the tributylsulfonium moiety a useful functional group in organic synthesis for facilitating substitution reactions. wikipedia.orgmasterorganicchemistry.com
The ability of a species to function as a leaving group is critical in determining the viability and mechanism of a substitution reaction. wikipedia.org Good leaving groups, such as halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, TsO⁻), are the conjugate bases of strong acids. masterorganicchemistry.com While not as common as halides or sulfonates, sulfonium (B1226848) salts can be effective leaving groups. The departure of a neutral dialkyl sulfide, such as dibutyl sulfide from a tributylsulfonium-substituted substrate, is a key step in these reactions.
Poor leaving groups, which are typically strong bases, can sometimes be converted into better leaving groups through protonation or reaction with a Lewis acid. masterorganicchemistry.comyoutube.com This principle is relevant as it highlights the strategies that can be employed to activate otherwise unreactive sites for substitution.
Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: S\N1 (substitution, nucleophilic, unimolecular) and S\N2 (substitution, nucleophilic, bimolecular). organic-chemistry.orgebsco.com The pathway taken depends on several factors, including the structure of the electrophile, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org
The S\N2 mechanism is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. organic-chemistry.orgebsco.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. ebsco.com S\N2 reactions are favored for primary and, to a lesser extent, secondary substrates due to the need for the nucleophile to access the electrophilic carbon. libretexts.orgyoutube.com The rate of an S\N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The S\N1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. organic-chemistry.orgyoutube.com This initial step is the rate-determining step. The carbocation is then attacked by the nucleophile in a second, faster step. organic-chemistry.org Because the carbocation is planar, the nucleophile can attack from either side, often leading to a racemic or near-racemic mixture of products. organic-chemistry.org S\N1 reactions are favored for tertiary substrates, which can form relatively stable carbocations. libretexts.orgyoutube.com Polar protic solvents also favor the S\N1 pathway by stabilizing the carbocation intermediate. libretexts.org
For substrates containing a tributylsulfonium group, the reaction can proceed via either mechanism depending on the substrate's structure.
A primary alkyl substrate with a tributylsulfonium leaving group would likely undergo an S\N2 reaction with a strong nucleophile.
A tertiary alkyl substrate with a tributylsulfonium leaving group would be expected to react via an S\N1 mechanism, especially in a polar protic solvent.
Secondary substrates are more complex and can react through either S\N1 or S\N2 pathways, or a borderline mechanism, depending on the specific reaction conditions. saskoer.canih.gov
Table 1: Factors Influencing S\N1 vs. S\N2 Pathways for Tributylsulfonium Substrates
| Factor | Favors S\N1 Mechanism | Favors S\N2 Mechanism |
|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Leaving Group | Good leaving group required for both. Tributylsulfonium (departing as dibutyl sulfide) is a competent leaving group. | |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMF) |
Electron transfer is a fundamental step in many chemical reactions, including some involving sulfonium salts. nih.gov In the context of tributylsulfonium, electron transfer processes can initiate transformations. For instance, photoredox catalysis can involve the transfer of an electron to or from a photoexcited catalyst to a substrate. chaseliquidfuels.org
While direct, detailed studies on electron transfer specifically involving the tributylsulfonium cation are not extensively covered in the provided results, the general principles of electron transfer in organic reactions can be applied. Sulfonium salts can act as electron acceptors. Upon accepting an electron, the sulfur-carbon bonds can become labile, leading to fragmentation. This process can generate radicals, which then participate in subsequent reactions.
For example, in some photochemically induced reactions, a photosensitizer absorbs light and transfers an electron to the sulfonium salt. This reduction would lead to the cleavage of a carbon-sulfur bond, producing an alkyl radical and dibutyl sulfide. These types of processes are significant in photopolymerization and other light-induced organic transformations. The efficiency of such electron transfer processes depends on the redox potentials of the donor and the acceptor, as well as the stability of the resulting intermediates. acs.orgacs.org
Mechanistic Pathways in Nucleophilic Substitution (SN1/SN2) with Tributylsulfonium Substrates
Detailed Kinetic and Thermodynamic Analyses of Tributylsulfonium Reactions
Kinetics is the study of reaction rates, while thermodynamics deals with the energy changes and spontaneity of a reaction. numberanalytics.comfiveable.me Together, they provide a comprehensive understanding of a chemical process. stanford.edugithub.io
Kinetics describes the path the reaction takes and how fast it proceeds. stanford.edulibretexts.org The rate is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. stanford.edu
For S\N1 and S\N2 reactions involving tributylsulfonium, the kinetic expressions are different:
S\N1: Rate = k[Substrate]. The rate is independent of the nucleophile's concentration because the rate-determining step is the unimolecular dissociation of the substrate. youtube.com
S\N2: Rate = k[Substrate][Nucleophile]. The rate depends on the concentration of both reactants because they are both involved in the single, concerted rate-determining step. youtube.com
Experimental kinetic studies, such as monitoring the change in concentration of reactants or products over time, are essential to distinguish between these mechanisms. github.io For example, if doubling the concentration of the nucleophile doubles the reaction rate while keeping the substrate concentration constant, it is strong evidence for an S\N2 mechanism.
Table 2: Kinetic and Thermodynamic Distinctions
| Aspect | Thermodynamics | Kinetics |
|---|---|---|
| Focus | Initial and final states, equilibrium position, spontaneity (ΔG) | Reaction pathway, rate of reaction, activation energy (Ea) |
| Governing Factors | Enthalpy (ΔH) and Entropy (ΔS) changes | Concentration, Temperature, Catalysts, Steric hindrance |
| Application to Tributylsulfonium Reactions | Predicts whether the substitution is favorable based on the stability of products vs. reactants. | Determines the reaction mechanism (S\N1 vs. S\N2) and the factors affecting the reaction speed. |
Intermediates and Transition State Characterization in Tributylsulfonium-Mediated Reactions
A reaction intermediate is a relatively stable species that is formed in one step of a multi-step reaction and consumed in a subsequent step. solubilityofthings.comyoutube.com Intermediates correspond to local energy minima on a reaction coordinate diagram. youtube.com In the context of an S\N1 reaction involving a tributylsulfonium substrate, the key intermediate is a carbocation, formed after the departure of dibutyl sulfide. youtube.com The stability of this carbocation is a crucial factor in the feasibility of the S\N1 pathway.
A transition state , on the other hand, is a high-energy, transient configuration of atoms that exists for an extremely short time as reactants are converted into products or intermediates. solubilityofthings.comorganicchemistrytutor.com It represents the peak of an energy barrier on a reaction coordinate diagram and cannot be isolated. youtube.comreddit.com
In an S\N2 reaction , there is a single transition state where the bond to the nucleophile is partially formed and the bond to the leaving group (the tributylsulfonium group) is partially broken. organicchemistrytutor.com
In an S\N1 reaction , there are at least two transition states. organicchemistrytutor.com The first corresponds to the energy maximum for the cleavage of the C-S bond to form the carbocation intermediate. The second corresponds to the energy maximum for the attack of the nucleophile on the carbocation.
The characterization of these transient species often relies on computational chemistry methods (quantum-chemical calculations) and indirect experimental evidence from kinetic studies. nih.gov For instance, the observation of rearranged products can provide strong evidence for the existence of a carbocation intermediate in an S\N1 reaction. youtube.com
Table 3: Intermediates vs. Transition States in Tributylsulfonium Reactions
| Characteristic | Intermediate (e.g., Carbocation in S\N1) | Transition State |
|---|---|---|
| Definition | A species formed and consumed during the reaction; a local energy minimum. solubilityofthings.comyoutube.com | A fleeting molecular configuration at the peak of an energy barrier. youtube.comorganicchemistrytutor.com |
| Lifetime | Relatively long-lived, potentially detectable or isolable. organicchemistrytutor.com | Extremely short-lived (femtoseconds). reddit.com |
| On Reaction Diagram | A "valley" between two transition states. organicchemistrytutor.com | An energy "peak". organicchemistrytutor.com |
| Bonding | Fully formed, though often reactive, bonds. | Partially formed and partially broken bonds. reddit.com |
Catalytic Applications of Tributylsulfonium Systems
Tributylsulfonium as a Phase Transfer Catalyst (PTC) in Organic Synthesis
Tributylsulfonium salts are effective phase-transfer catalysts (PTCs) that facilitate reactions between reactants located in separate, immiscible phases, such as a water-organic solvent system. wisdomlib.orgwikipedia.orgfzgxjckxxb.com This catalytic capability is crucial in various industrial applications, including the synthesis of fine chemicals, polymers, and pesticides. wisdomlib.orgwikipedia.org The use of PTCs like tributylsulfonium promotes greener chemistry by often allowing the use of water as a solvent, thereby reducing the need for hazardous organic solvents. wisdomlib.orgwikipedia.org
Mechanistic Insights into Tributylsulfonium-Mediated Phase Transfer
The fundamental principle of phase-transfer catalysis involves a catalyst, such as a tributylsulfonium salt, transporting a reactant from one phase to another where the reaction occurs. fzgxjckxxb.comresearchgate.net In a typical scenario involving an aqueous and an organic phase, an ionic reactant, often an inorganic salt, is soluble in the aqueous phase but insoluble in the organic phase where the organic substrate resides. wikipedia.org
The mechanism of tributylsulfonium-mediated phase transfer can be understood through the following steps:
Anion Exchange: In the aqueous phase, the tributylsulfonium cation ([ (n-C₄H₉)₃S]⁺) exchanges its original anion for the reactant anion (e.g., cyanide, CN⁻) from the inorganic salt.
Migration across the Interface: The resulting tributylsulfonium-reactant ion pair (e.g., [(n-C₄H₉)₃S]⁺CN⁻) is lipophilic (fat-soluble) due to the long butyl chains. This lipophilicity allows it to migrate from the aqueous phase across the phase boundary into the organic phase. wisdomlib.org
Reaction in the Organic Phase: Once in the organic phase, the reactant anion is highly reactive as it is poorly solvated. It then reacts with the organic substrate.
Catalyst Regeneration: After the reaction, the tributylsulfonium cation pairs with the leaving group anion and migrates back to the aqueous phase to repeat the cycle.
This continuous cycling allows a small, catalytic amount of the tributylsulfonium salt to facilitate the reaction between a large number of reactant molecules. fzgxjckxxb.com
Applications in Nucleophilic Substitution Reactions under PTC Conditions
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. numberanalytics.comsolubilityofthings.com Tributylsulfonium salts, as phase-transfer catalysts, are particularly effective in facilitating these reactions, especially the Sₙ2 type, between a nucleophile in an aqueous phase and an organic substrate in an organic phase. numberanalytics.comresearchgate.netnumberanalytics.com
Common nucleophiles employed in PTC-mediated nucleophilic substitution reactions include:
Hydroxide (OH⁻)
Cyanide (CN⁻)
Halides (Cl⁻, Br⁻, I⁻)
Alkoxides (RO⁻) numberanalytics.com
A key advantage of using PTCs like tributylsulfonium is the ability to use inexpensive inorganic bases, such as sodium hydroxide, to generate nucleophilic anions in situ. ptfarm.plptcorganics.com The catalyst then efficiently transfers these anions to the organic phase for reaction. This method is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. fzgxjckxxb.comptfarm.pl For instance, the synthesis of the antidepressant fluoxetine (B1211875) involves an Sₙ2 reaction between a phenol (B47542) and a chloroalkylamine, a transformation that can be facilitated by PTC. numberanalytics.com
Tributylsulfonium Catalysis in Alkylation Reactions
Alkylation reactions, a specific type of nucleophilic substitution, involve the transfer of an alkyl group from one molecule to another. dicp.ac.cn Tributylsulfonium salts can effectively catalyze these reactions under phase-transfer conditions. For example, the O-alkylation of salicylamide (B354443) to produce ethenzamide can be carried out efficiently using PTC. researchgate.net Similarly, the alkylation of phosphothioates to produce pesticides is another industrial application of PTC. wisdomlib.orgwikipedia.org
The use of tributylsulfonium as a PTC in alkylation reactions offers several advantages:
Mild Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures. fzgxjckxxb.com
Use of Inexpensive Bases: Strong, hazardous, and expensive bases like sodium hydride can often be replaced with aqueous sodium hydroxide. ptfarm.plptcorganics.com
Solvent Flexibility: PTC allows for a wider choice of organic solvents and can sometimes even be performed under solvent-free conditions. researchgate.netptcorganics.com
The table below provides examples of alkylation reactions where tributylsulfonium or similar PTCs are utilized.
| Substrate | Alkylating Agent | Product | Catalyst System | Ref. |
| Salicylamide | Diethyl sulfate | Ethenzamide | PTC/NaOH | researchgate.net |
| Phosphothioates | Alkyl halides | Pesticides | PTC | wisdomlib.orgwikipedia.org |
| Indoles | Styrenes | Alkylated indoles | Cobalt(II)/chiral ligand | dicp.ac.cn |
Stereoselective and Enantioselective Catalysis with Chiral Tributylsulfonium Analogues
While tributylsulfonium itself is achiral, the principles of phase-transfer catalysis can be extended to asymmetric synthesis by using chiral analogues of the catalyst. rcsi.comethz.ch Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. masterorganicchemistry.comnumberanalytics.comwikipedia.org This is achieved by using a chiral catalyst that creates a chiral environment during the reaction, influencing the stereochemical outcome.
In the context of PTC, chiral sulfonium (B1226848) salts, analogous to tributylsulfonium, can be synthesized and employed as catalysts. These chiral catalysts form a diastereomeric ion pair with the prochiral nucleophile in the organic phase. The different energies of these diastereomeric transition states lead to the preferential formation of one enantiomer of the product.
While the development of chiral sulfonium salts for enantioselective PTC is an area of ongoing research, the concept has been successfully demonstrated with other types of chiral onium salts, such as those derived from Cinchona alkaloids. rcsi.com These catalysts have been used in various enantioselective reactions, including alkylations, Michael additions, and aldol (B89426) reactions. The insights gained from these systems can guide the design of effective chiral tributylsulfonium analogues for stereoselective transformations.
Tributylsulfonium in Novel Catalytic Systems
The utility of tributylsulfonium extends beyond its role as a simple phase-transfer catalyst. It can be incorporated into more complex and novel catalytic systems to achieve enhanced reactivity and selectivity.
Co-catalysis and Dual Catalysis with Tributylsulfonium
In some catalytic processes, the combination of two or more catalysts, known as co-catalysis or dual catalysis, can lead to synergistic effects and enable transformations that are not possible with a single catalyst. nih.govnih.govrsc.org Tributylsulfonium salts can function as a co-catalyst in such systems.
For instance, in a dual catalytic system, one catalyst might be responsible for activating one reactant while a second catalyst activates the other. Tributylsulfonium, in its role as a PTC, can be paired with another catalyst, such as a transition metal complex or an organocatalyst. nih.gov The tributylsulfonium would facilitate the transfer of a reactant to the organic phase, where it can then interact with the second catalyst to complete the reaction.
An example of a dual catalysis strategy is the combination of photocatalysis with another catalytic cycle. nih.govnih.gov A photocatalyst, upon absorbing light, can generate a reactive intermediate. This intermediate can then be engaged by a second catalyst, potentially a phase-transfer catalyst system involving a tributylsulfonium salt, to achieve a desired transformation. These advanced catalytic systems open up new avenues for synthetic chemistry, allowing for the development of novel and efficient reaction methodologies.
Organocatalysis Utilizing Tributylsulfonium Moieties
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. mdpi.commdpi.comcsic.es Tributylsulfonium salts have found utility in this area, primarily functioning as phase-transfer catalysts or as sources of specific anions that actively participate in catalytic cycles.
One notable application of tributylsulfonium salts is in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This reaction is of significant industrial interest as it represents a method for CO2 utilization. Research has shown that bifunctional phosphonium (B103445) salts can act as efficient organocatalysts for this transformation. mdpi.com While this research focused on phosphonium salts, the analogous structure and properties of sulfonium salts suggest their potential for similar catalytic activity. The catalytic cycle in these systems often involves the onium salt facilitating the ring-opening of the epoxide, followed by the nucleophilic attack of the carbonate precursor.
Another area where tributylsulfonium salts have been employed is in cyanation reactions. For instance, tributylsulfonium cyanide has been claimed as a catalyst in the reaction of isophorone (B1672270) with hydrogen cyanide to produce isophorone nitrile. justia.comgoogle.com In this context, the tributylsulfonium cation acts as a phase-transfer agent, shuttling the cyanide anion from an aqueous or solid phase into the organic phase where the reaction occurs. This enhances the reaction rate by increasing the effective concentration of the nucleophilic cyanide ion in the vicinity of the substrate.
The effectiveness of onium salts, including tributylsulfonium, as catalysts in such reactions is often dependent on the nature of both the cation and the anion. The bulky, lipophilic nature of the tributylsulfonium cation facilitates its solubility in organic media, a key property for phase-transfer catalysis.
A summary of representative organocatalytic reactions involving tributylsulfonium moieties is presented in the table below.
| Reactants | Catalyst | Product | Yield (%) | Reference |
| Isophorone, Hydrogen Cyanide | Tributylsulfonium cyanide | Isophorone nitrile | Not specified | justia.comgoogle.com |
Heterogeneous Catalysis and Supported Tributylsulfonium Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. chemguide.co.ukmanchester.ac.uklibretexts.org The immobilization of tributylsulfonium species onto solid supports combines the catalytic activity of the sulfonium group with the practical benefits of heterogeneous systems.
Supported tributylsulfonium systems can be prepared by anchoring the sulfonium salt onto materials such as silica, polymers, or zeolites. google.comresearchgate.net This can be achieved through covalent bonding or physical adsorption. The resulting solid-supported catalyst can then be used in a variety of reactions, and easily separated from the reaction mixture by simple filtration.
An example of the application of supported onium compounds is in the preparation of 3-cyano-3,5,5-trimethylcyclohexanone (B1294546) (isophorone nitrile). google.com While the patent mentions the use of onium cyanides as catalysts, it also highlights the importance of solid supports for the catalysts, suggesting the potential for heterogeneous applications of tributylsulfonium cyanide. google.com The use of a solid support can enhance catalyst stability and prevent agglomeration, leading to improved performance and longevity. google.com
In the field of polymerization, organic halides immobilized on solid surfaces, which can act as dormant species, can be used in living radical polymerization. google.com While the specific use of tributylsulfonium in this context is not detailed, the principle of immobilizing active species on a solid support is a key aspect of heterogeneous catalysis. google.com
The development of supported tributylsulfonium catalysts is an active area of research, with the aim of creating robust and recyclable catalytic systems for various organic transformations.
| Support Material | Tributylsulfonium Species | Application | Reference |
| Inorganic/Organic Solid Surface | Immobilized Organic Halide (potential for sulfonium use) | Living Radical Polymerization | google.com |
| Solid Supports | Onium Cyanides (including tributylsulfonium) | Preparation of Isophorone Nitrile | google.com |
Supramolecular Catalysis Involving Tributylsulfonium Host-Guest Systems
Supramolecular catalysis leverages the principles of molecular recognition and host-guest chemistry to create enzyme-like catalytic systems. wikipedia.orgwikipedia.orgcsic.es In these systems, a host molecule selectively binds a guest substrate, and the host-guest complex then facilitates a specific chemical reaction. The use of tributylsulfonium moieties in the context of supramolecular catalysis is an emerging area, with potential applications in creating novel catalytic architectures.
Tributylsulfonium salts have been utilized as structure-directing agents (SDAs) in the synthesis of zeolites and zeolite-like materials. researchgate.netresearchgate.net Zeolites are microporous crystalline aluminosilicates that can act as shape-selective catalysts. The tributylsulfonium cation, with its specific size and tripod-like shape, can direct the formation of unique zeolite framework structures. researchgate.net The resulting materials possess well-defined cavities and channels that can function as active sites for catalysis, embodying a form of host-guest chemistry where the zeolite framework is the host and the reactant molecules are the guests. For example, tributylsulfonium has been used to synthesize zeolites with the MEL structure type and other novel germanosilicate frameworks. researchgate.net
The concept of host-guest chemistry is central to supramolecular catalysis. mdpi.comthno.org A host molecule with a specific cavity can encapsulate a guest molecule, leading to a stabilization of the transition state of a reaction or bringing reactants into close proximity, thereby accelerating the reaction rate. wikipedia.org While direct examples of tributylsulfonium acting as a catalytic host in a supramolecular system are not extensively documented, its role as an SDA in creating host materials like zeolites demonstrates its importance in this field. researchgate.netresearchgate.net
| Host System | Guest/Substrate | Catalytic Process | Role of Tributylsulfonium | Reference |
| Zeolite (MEL structure) | Not specified | Shape-selective catalysis | Structure-Directing Agent | researchgate.net |
| Germanosilicate Zeolite | Not specified | Shape-selective catalysis | Structure-Directing Agent | researchgate.net |
Tributylsulfonium Compounds in Materials Science and Advanced Technologies
Design and Application of Tributylsulfonium-Based Ionic Liquids
Ionic liquids (ILs) are salts that are liquid below 100°C and are composed of bulky organic cations and various anions. conicet.gov.ar Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, have led to their investigation in a wide range of applications. sigmaaldrich.commdpi.com Tributylsulfonium cations, when incorporated into ILs, can impart specific characteristics beneficial for materials science and advanced technologies.
Role in Enhanced Ionic Conductivity for Electrochemical Devices
Ionic liquids based on trialkylsulfonium cations have demonstrated potential as electrolytes in electrochemical devices like lithium batteries and supercapacitors due to their characteristically low viscosity, high conductivity, and low melting points. d-nb.info The ionic conductivity of an IL is a critical factor for its performance as an electrolyte, as it governs the movement of charge within the device. mdpi.com Generally, the ionic conductivity of ILs is influenced by factors such as viscosity, density, ion size, and the degree of ion-pair association. d-nb.infomdpi.com
Research into ether-functionalized sulfonium (B1226848) ionic liquids has shown that the introduction of ether groups can enhance transport properties and electrochemical stability. d-nb.info These ether-containing chains are of particular interest for energy storage systems due to their potential to improve the dissociation of lithium ions and their transport in the bulk solution of Li-ion batteries. d-nb.info
A study on a series of mono- and di-ether functionalized sulfonium ILs with the bis(trifluoromethylsulfonyl)imide anion revealed that their ionic conductivity increases with temperature, as is typical for ILs. d-nb.info The conductivity of these ILs was found to be significantly influenced by their viscosity. d-nb.info For instance, at 298.15 K (25°C), the ionic conductivities of certain ether-functionalized sulfonium ILs were in the range of 2.3–5.0 mS/cm. d-nb.info
| Ionic Liquid Cation | Anion | Temperature (K) | Ionic Conductivity (mS/cm) |
| [S1,2,G1]⁺ | [NTf2]⁻ | 298.15 | 4.93 |
| [S1,1,G1]⁺ | [NTf2]⁻ | 298.15 | 3.94 |
| [S1,G1,G1]⁺ | [NTf2]⁻ | 298.15 | Not specified |
| [S1,1,G2]⁺ | [NTf2]⁻ | 298.15 | Not specified |
| [S1,G2,G2]⁺ | [NTf2]⁻ | 298.15 | Not specified |
| This table presents a selection of ionic conductivity data for ether-functionalized sulfonium ionic liquids, highlighting the impact of cation structure on conductivity. d-nb.info |
The electrochemical stability window is another crucial parameter for electrolytes in energy devices. mdpi.com Tributylsulfonium-based ILs have been shown to possess wide electrochemical windows, making them suitable for high-voltage applications. d-nb.info
Task-Specific Ionic Liquids Incorporating Tributylsulfonium Cations
Task-specific ionic liquids (TSILs) are a class of ILs where a functional group is covalently attached to the cation or anion to perform a specific function, such as targeted extraction or catalysis. conicet.gov.arsigmaaldrich.com This design allows for the creation of "designer solvents" with tailored properties for specific applications. sigmaaldrich.comrsc.org
While the direct application of tributylsulfonium in TSILs for specific extraction tasks is an area of ongoing research, the principle of functionalizing cations is well-established. conicet.gov.arsigmaaldrich.com For example, imidazolium (B1220033) cations have been derivatized with ligating groups to enhance the extraction of metal ions from aqueous solutions. rsc.org This concept can be extended to tributylsulfonium cations, where the attachment of specific functional groups could enable their use in targeted separation processes or as catalysts in various chemical reactions. sioc-journal.cnmdpi.com The development of such tributylsulfonium-based TSILs could offer new solutions for industrial applications requiring high selectivity and efficiency. sigmaaldrich.com
Functional Polymeric Materials Utilizing Tributylsulfonium Components
The incorporation of tributylsulfonium moieties into polymeric structures can lead to the development of functional materials with unique electrical and chemical properties.
Conducting Polymers and Electro-active Materials
Conducting polymers are organic polymers that possess electrical conductivity. nih.govmdpi.com These materials, also known as electroactive polymers, can change their properties, such as conductivity and color, in response to an electric field. scitechnol.comwikipedia.org This responsiveness makes them suitable for a variety of applications, including sensors, actuators, and electronic devices. scitechnol.comresearchgate.net
While common examples of conducting polymers include polyaniline, polypyrrole, and polythiophene, the incorporation of sulfonium salts into polymer structures is a strategy to impart ionic conductivity or to act as a dopant. nih.govresearchgate.net The presence of tributylsulfonium cations within a polymer matrix can facilitate ion transport, which is a key characteristic for materials used in solid-state electrolytes for batteries or electrochromic devices. mdpi.com The reversible redox processes in these materials can lead to changes in their electronic structure and, consequently, their optical properties, a phenomenon known as electrochromism. mdpi.com
Polymerization Initiators and Chain Transfer Agents
In the field of polymer synthesis, tributylsulfonium compounds can play a role in controlled polymerization techniques. For instance, certain sulfonium salts can act as polymerization initiators.
Furthermore, in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile method for creating polymers with controlled architecture, chain transfer agents (CTAs) are crucial. sigmaaldrich.comwikipedia.org While thiocarbonylthio compounds are the most common RAFT agents, the broader family of sulfur-containing compounds is central to this technology. sigmaaldrich.comwikipedia.orgfujifilm.com A patent for a lithographic printing plate precursor mentions tributylsulfonium in a list of components that could be included in the polymerizable composition, which also contains a polymerization initiator and a chain transfer agent. epo.org This suggests a potential role for tributylsulfonium compounds in polymerization processes, possibly as part of the initiator system or as a component that influences the properties of the final polymer. The development of initiator-chain transfer agent combination molecules has also been explored to gain better control over polymer structure. rsc.org
Tributylsulfonium in Nanomaterials and Nanotechnology
The application of tributylsulfonium extends into the realm of nanomaterials and nanotechnology, where it has been utilized as a structure-directing agent and in the surface modification of nanocrystals.
Tributylsulfonium has been employed as a structure-directing agent (SDA) in the synthesis of nanoporous zeolitic materials. researchgate.net In this role, the tributylsulfonium cation helps to guide the formation of the porous framework of the zeolite, leading to materials with specific channel structures and properties. For example, its use in the synthesis of germanosilicates has resulted in new zeolite structures. researchgate.net
Surface Modification and Stabilization of Nanoparticles
The high surface-area-to-volume ratio of nanoparticles makes them inherently prone to aggregation, which can diminish their unique properties. mdpi.com Surface modification using capping agents is a critical strategy to ensure colloidal stability and functionality. nih.govresearchgate.net Tributylsulfonium compounds, particularly tributylsulfonium iodide (TBSI), have emerged as effective ligands for the surface treatment and stabilization of semiconductor nanoparticles, most notably perovskite quantum dots (QDs). acs.org
Capping agents prevent the agglomeration of nanoparticles through steric or electrostatic repulsion, and their selection is crucial for controlling particle size, shape, and compatibility with the surrounding medium. mdpi.comfrontiersin.orgresearchgate.net In the context of advanced nanomaterials, the function of the capping agent can extend beyond simple stabilization to actively enhancing the material's desired properties. mdpi.com
| Nanoparticle System | Tributylsulfonium Compound Used | Purpose | Observed Outcome | Reference |
|---|---|---|---|---|
| Cesium Lead Iodide (CsPbI₃) Quantum Dots | Tributylsulfonium iodide (TBSI) | Sequential post-treatment ligand | Improved optoelectronic properties and stability of QD films. | acs.org |
Applications in Optoelectronic Devices and Sensors
The successful surface modification of nanoparticles with tributylsulfonium compounds directly translates to enhanced performance in optoelectronic devices. nih.govresearchgate.net Optoelectronics involves materials that convert electricity into light or vice-versa, forming the basis of devices like LEDs, solar cells, and photodetectors. unisystem.com
The surface treatment of CsPbI₃ quantum dots with tributylsulfonium iodide is a key enabling step in the fabrication of high-performance perovskite LEDs (PeLEDs). acs.org Research has shown that this strategy leads to spectrally stable and efficient pure red PeLEDs. acs.orgnih.govacs.org The resulting devices exhibit a peak external quantum efficiency (EQE) of 6.4% with a stable electroluminescence emission centered at a wavelength of 630 nm. acs.orgacs.org This performance highlights the critical role of the tributylsulfonium ligand in passivating surface trap states that would otherwise hinder radiative recombination and reduce device efficiency. acs.org
Beyond light emission, tributylsulfonium has been identified as a component in the broader fabrication of photoactive materials. Patents describe its potential use as a cation in ionic liquids for the solution-based processing of crystalline organic-inorganic halide perovskite thin films. google.com These films are the active layer in a variety of photoactive devices, including photovoltaic cells, lasers, and photodetectors. google.com
In the realm of sensors, tributylsulfonium has been investigated as an ion-pairing agent in reverse-phase high-performance liquid chromatography (HPLC) for the detection of nitrite (B80452) and nitrate (B79036). researchgate.net In these systems, the tributylsulfonium cation's interaction with anions influences their retention behavior, allowing for their separation and quantification. A comparative study demonstrated that tributylsulfonium is the least chaotropic ion-pairing agent compared to tetrabutylammonium (B224687) and tetrabutylphosphonium, affecting the retention of various anions and showcasing its utility in chemical sensor configurations. researchgate.net
| Device Type | Material | Role of Tributylsulfonium | Performance Metric | Value | Reference |
|---|---|---|---|---|---|
| Perovskite LED (PeLED) | CsPbI₃ Quantum Dots | Surface Passivation Ligand (TBSI) | Peak External Quantum Efficiency (EQE) | 6.4% | acs.org |
| Perovskite LED (PeLED) | CsPbI₃ Quantum Dots | Surface Passivation Ligand (TBSI) | Emission Wavelength | 630 nm (Pure Red) | acs.org |
Photoactive and Electroactive Materials with Tributylsulfonium Moieties
Tributylsulfonium can be incorporated into the very structure of a material, imparting unique photoactive or electroactive properties. studysmarter.co.ukresearchgate.net Photoactive materials absorb light to produce electrical or chemical energy, while electroactive materials can store charge or exhibit redox activity. studysmarter.co.uktcd.ie
As discussed, materials incorporating tributylsulfonium for perovskite applications are inherently photoactive. google.com The tributylsulfonium cation helps form stable perovskite films that are the central component in converting light into electricity (in solar cells) or electricity into light (in LEDs). nih.govgoogle.com
A distinct class of electroactive materials has been developed based on tributylsulfonium chemistry: poly(thioether) vitrimers. acs.orgacs.orgcore.ac.uk Vitrimers are a special class of polymers that, despite being permanently cross-linked like thermosets, can be reprocessed and reshaped upon heating, a characteristic typical of thermoplastics. acs.org This behavior is achieved by incorporating exchangeable chemical bonds into the polymer network. acs.org
In this system, poly(thioether) networks are first created through a thiol-ene photopolymerization. acs.org A subsequent partial alkylation of the thioether groups (affecting 1-10% of them) with an agent like butyl brosylate converts them into trialkylsulfonium salts, including tributylsulfonium. acs.orgacs.org This creates a polyionic network. Upon heating, these sulfonium groups can undergo a swift, catalyst-free transalkylation reaction with neighboring thioether groups. core.ac.uk This associative bond exchange allows the polymer network to rearrange and relax stress without losing its integrity, enabling the material to be molded and recycled. acs.org This novel exchange reaction demonstrates the creation of an advanced electroactive (polyionic) material where the tributylsulfonium moiety is fundamental to its dynamic properties. acs.org
| Material | Exchangeable Moiety | Exchange Mechanism | Key Property | Activation Energy (Ea) | Reference |
|---|---|---|---|---|---|
| Poly(thioether) Sulfonium Salt (PTESS) Vitrimer | Tributylsulfonium Salt | Transalkylation | Thermally reprocessable, recyclable | 113 kJ mol⁻¹ | acs.org |
Advanced Spectroscopic and Analytical Characterization of Tributylsulfonium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of tributylsulfonium compounds, offering detailed information about the chemical environment of atomic nuclei. numberanalytics.com
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the molecular structure of tributylsulfonium salts.
¹H NMR: The proton NMR spectrum of the tributylsulfonium cation is characterized by signals corresponding to the different butyl chain protons. These typically appear as multiplets in the upfield region of the spectrum. The chemical shifts and coupling patterns provide information about the connectivity of the protons within the butyl groups. youtube.com For instance, the terminal methyl (CH₃) protons will appear as a triplet, while the methylene (B1212753) (CH₂) groups will present as more complex multiplets due to coupling with adjacent protons. The specific chemical shifts can be influenced by the counter-ion and the solvent used. pitt.edusigmaaldrich.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the tributylsulfonium cation. youtube.com Each carbon atom in the butyl chains will give a distinct signal, and their chemical shifts are indicative of their local electronic environment. The carbon atoms directly bonded to the positively charged sulfur atom are typically shifted downfield compared to the other carbons in the butyl chains.
The following table provides a general overview of expected NMR chemical shifts for the tributylsulfonium cation. Actual values can vary based on experimental conditions.
Interactive Table: Typical NMR Data for the Tributylsulfonium Cation
| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | α-CH₂ | 3.0 - 3.5 | Multiplet |
| ¹H | β-CH₂ | 1.5 - 2.0 | Multiplet |
| ¹H | γ-CH₂ | 1.3 - 1.7 | Multiplet |
| ¹H | δ-CH₃ | 0.8 - 1.2 | Triplet |
| ¹³C | α-C | 45 - 55 | Singlet |
| ¹³C | β-C | 23 - 28 | Singlet |
| ¹³C | γ-C | 21 - 25 | Singlet |
| ¹³C | δ-C | 13 - 15 | Singlet |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by solvent and counter-ion.
Advanced, multidimensional NMR techniques are invaluable for investigating the mechanisms of reactions involving tributylsulfonium compounds. numberanalytics.comnumberanalytics.com These methods allow for the elucidation of complex structures and the study of dynamic processes. nih.gov
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings within the molecule, helping to establish the connectivity of the butyl chains. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, confirming the ¹H and ¹³C assignments. numberanalytics.commdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure, especially in more complex derivatives. numberanalytics.commdpi.com
In Situ NMR: By monitoring reactions in real-time inside the NMR spectrometer, researchers can track the formation of intermediates and products, providing kinetic and mechanistic insights into reactions such as polymerization or catalysis where tributylsulfonium salts may be involved. numberanalytics.comsemanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space interactions between protons, which is useful for determining the conformation of the tributylsulfonium cation and its interactions with other molecules. ipb.pt
These advanced techniques have been instrumental in studying dynamic processes like conformational changes and have been applied to understand reaction mechanisms in fields like organometallic chemistry and catalysis. numberanalytics.comnih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR Applications
Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of tributylsulfonium compounds by probing their molecular vibrations. americanpharmaceuticalreview.comeag.com These two techniques are complementary, as some vibrational modes may be more active in Raman than in FTIR, and vice versa. gatewayanalytical.comthermofisher.com
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which excites vibrations that cause a change in the dipole moment. gatewayanalytical.comup.ac.za In tributylsulfonium salts, characteristic absorption bands for C-H stretching, bending, and rocking vibrations of the butyl groups are observed. The presence of specific counter-ions can also be identified by their characteristic absorption bands in the FTIR spectrum.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. thermofisher.com Vibrations that cause a change in the polarizability of the molecule are Raman active. up.ac.za This technique is particularly sensitive to the vibrations of the S-C bonds and the carbon backbone of the alkyl chains. gatewayanalytical.com
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of tributylsulfonium compounds, which is useful for identification, purity assessment, and studying intermolecular interactions. americanpharmaceuticalreview.comeag.com
Interactive Table: Characteristic Vibrational Frequencies for Tributylsulfonium Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| C-H Stretching | 2800 - 3000 | FTIR, Raman |
| CH₂ Bending | 1450 - 1470 | FTIR, Raman |
| C-S Stretching | 600 - 800 | Raman |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and the nature of the counter-ion.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of tributylsulfonium compounds by analyzing their fragmentation patterns. In a typical mass spectrometry experiment, the tributylsulfonium salt is ionized, and the resulting tributylsulfonium cation is detected. The mass-to-charge ratio (m/z) of this cation provides a direct confirmation of its molecular formula.
For example, the tributylsulfonium cation, [(CH₃CH₂CH₂CH₂)₃S]⁺, has a calculated molecular weight that can be precisely measured by high-resolution mass spectrometry. Fragmentation of the tributylsulfonium cation can occur through various pathways, such as the loss of one or more butyl groups, providing further structural information.
X-ray Diffraction (XRD) for Crystalline Structure Analysis of Tributylsulfonium Salts
Powder XRD (XRPD) is also a valuable tool for characterizing polycrystalline samples of tributylsulfonium salts. It is used for phase identification, to assess sample purity, and to detect the presence of different crystalline forms (polymorphs). nih.govamericanpharmaceuticalreview.comresearchgate.net The diffraction pattern serves as a unique fingerprint for a specific crystalline solid.
Advanced Imaging Techniques in Tributylsulfonium Materials Characterization
When tributylsulfonium compounds are incorporated into materials such as polymers or perovskites, advanced imaging techniques are employed to characterize the morphology and structure of these materials at the micro- and nanoscale. cam.ac.uk
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials containing tributylsulfonium compounds. thermofisher.comjeolusa.come3s-conferences.org It is used to visualize the surface morphology, particle size, and dispersion of tributylsulfonium-based components within a material matrix.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and provides information about the internal structure of the material. thermofisher.comjeolusa.comnanoscience.com It can be used to visualize the arrangement of tributylsulfonium-based structures at the nanoscale, including their distribution within a composite material. TEM is particularly useful for analyzing the internal structure of nanoparticles or thin films. measurlabs.com
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful microscopy techniques for characterizing the morphology and structure of materials containing tributylsulfonium. wikipedia.orgwikipedia.org SEM provides high-resolution images of the sample's surface by scanning it with a focused beam of electrons. wikipedia.org The interaction of the electrons with the surface atoms produces various signals that reveal information about the surface topography and composition. wikipedia.org TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image, allowing for the visualization of internal structures at the nanoscale. wikipedia.orgnih.gov
In the context of tributylsulfonium compounds, these techniques are invaluable for:
Surface Morphology Analysis: SEM is employed to study the surface features, such as texture and particle distribution, of materials incorporating tributylsulfonium salts. researchgate.netnih.gov For instance, in the development of composite materials, SEM can reveal how tributylsulfonium-based additives are dispersed within a polymer matrix and can help identify voids or agglomerations. scirp.org
Particle and Feature Size Measurement: Both SEM and TEM can be used to determine the size and shape of particles or domains within a material. carleton.edu This is particularly relevant when tributylsulfonium compounds are used to create or modify nanostructures.
Internal Structure Visualization: For materials where tributylsulfonium compounds are part of a larger assembly, such as in certain catalysts or modified surfaces, TEM can provide cross-sectional images to reveal the internal structure and the distribution of different components. nih.govuniv-rennes.fr The high resolution of TEM allows for the observation of features at the atomic scale. wikipedia.org
The selection between SEM and TEM often depends on the specific information required. SEM is generally used for surface and near-surface analysis of bulk samples, while TEM requires very thin samples to allow for electron transmission and is ideal for high-resolution imaging of internal structures. wikipedia.orgwikipedia.org
Table 1: Application of Electron Microscopy in the Analysis of Tributylsulfonium-Containing Materials
| Analytical Technique | Information Obtained | Typical Application |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size and distribution. wikipedia.orgcarleton.edu | Characterizing the surface of composite materials, observing the dispersion of tributylsulfonium-based fillers. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallographic information, high-resolution imaging of nanostructures. wikipedia.orguniv-rennes.fr | Visualizing the cross-section of modified surfaces, examining the internal morphology of catalytic particles. |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic state of elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comfilab.frwikipedia.org The technique works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. eag.comrms-foundation.ch The binding energy of these photoelectrons is characteristic of the element from which they originated and is sensitive to the element's chemical environment, allowing for the determination of its oxidation state and bonding. thermofisher.comeag.com
For tributylsulfonium compounds, XPS provides critical data on:
Elemental Composition: XPS survey scans can identify all elements present on the surface of a sample (with the exception of hydrogen and helium), providing a quantitative measure of their relative abundance. rms-foundation.chcern.ch This is essential for confirming the presence and purity of tributylsulfonium moieties on a surface.
Chemical State of Sulfur: A key advantage of XPS is its ability to distinguish between different chemical states of an element. eag.com For tributylsulfonium compounds, high-resolution XPS scans of the sulfur (S 2p) region can confirm the presence of the sulfonium (B1226848) cation (R₃S⁺) and differentiate it from other sulfur species such as sulfides (R-S-R) or sulfates (SO₄²⁻). eag.com The binding energy of the S 2p peak for the sulfonium ion will be shifted to a higher value compared to that of a sulfide (B99878) due to the positive charge on the sulfur atom.
Analysis of Counter-ions and Other Elements: XPS can also identify and quantify the counter-ion associated with the tributylsulfonium cation (e.g., iodide, bromide, tetrafluoroborate) and any other elements present in the sample matrix.
Surface Chemistry and Modifications: As a surface-sensitive technique, XPS is ideal for analyzing thin films and surface-modified materials where tributylsulfonium salts are used. thermofisher.com It can be used to study the effectiveness of surface treatments and the chemical nature of the resulting surface layer. filab.fr For instance, when a surface is functionalized with a tributylsulfonium-containing polymer, XPS can verify the presence of the polymer on the surface and provide information about its chemical integrity.
Table 2: Illustrative XPS Data for a Hypothetical Tributylsulfonium-Modified Surface
This table presents hypothetical binding energy values that would be expected for a surface functionalized with tributylsulfonium iodide. Actual values may vary depending on the specific chemical environment and instrument calibration.
| Element | XPS Peak | Expected Binding Energy (eV) | Information Gained |
| Carbon | C 1s | ~285.0 | Presence of butyl chains. |
| Sulfur | S 2p | ~168.0 - 169.0 | Confirmation of the sulfonium (R₃S⁺) chemical state. |
| Iodine | I 3d₅/₂ | ~619.0 | Presence of the iodide counter-ion. |
| Oxygen | O 1s | ~532.0 | May indicate surface oxidation or presence of other oxygen-containing species. |
Computational and Theoretical Studies of Tributylsulfonium Systems
Quantum Mechanical (QM) Approaches to Tributylsulfonium Chemistry
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, and QM approaches are essential for accurately describing the electronic structure and bonding in tributylsulfonium compounds. wikipedia.orgresearchgate.net These methods solve the Schrödinger equation, often with approximations to make the calculations feasible for complex systems. wikipedia.orgresearchgate.net Quantum chemical studies can focus on electronic ground and excited states, as well as reaction pathways and transition states. wikipedia.org
Density Functional Theory (DFT) has become a widely used quantum mechanical method for studying the electronic structure of atoms, molecules, and solids. researchgate.netscispace.comua.pt Instead of the complex many-electron wave function, DFT uses the electron density, a simpler quantity, to determine the system's energy and other properties. scispace.comyoutube.com This approach, in principle exact, offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. scispace.com
In the context of tributylsulfonium, DFT calculations can elucidate key aspects of its electronic structure, such as charge distribution, molecular orbital energies, and the nature of the carbon-sulfur bonds. This information is crucial for understanding the cation's stability and its reactivity towards nucleophiles and other reagents. DFT can also be used to calculate various reactivity descriptors that help predict how the molecule will interact with other species. rsc.org
Table 1: Representative Applications of DFT in Chemical Research
| Research Area | Application of DFT | Reference |
| Materials Science | Predicting crystal structures and electronic properties of solids. | youtube.com |
| Catalysis | Investigating reaction mechanisms and catalyst-substrate interactions. | researchgate.net |
| Nanoscience | Studying the electronic properties of nanomaterials. | researchgate.net |
| Geochemistry | Modeling mineral structures and their reactions. | N/A |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. mpie.deed.ac.uk These methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and coupled cluster theory, provide a systematic way to approach the exact solution of the Schrödinger equation, with the accuracy generally improving as the level of theory and the size of the basis set increase. wikipedia.org
For tributylsulfonium systems, ab initio calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermochemical properties. mpie.de While computationally more demanding than DFT, these methods are invaluable for benchmarking the accuracy of less expensive methods and for obtaining reliable data for systems where experimental measurements are difficult or unavailable. High-throughput ab initio calculations are also being used to accelerate materials discovery. nih.gov
Table 2: Comparison of Common Ab Initio Methods
| Method | Key Features | Typical Application |
| Hartree-Fock (HF) | Treats electron correlation in an average way. | Initial geometry optimizations, qualitative molecular orbital analysis. |
| Møller-Plesset Perturbation Theory (MPn) | Adds electron correlation to the HF result. | More accurate energy and property calculations. |
| Coupled Cluster (CC) | High-accuracy method for electron correlation. | Benchmarking, high-accuracy predictions for small to medium-sized molecules. |
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. wikipedia.org By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra, researchers can gain a deeper understanding of experimental data and even predict the spectra of unknown compounds. researchgate.netmdpi.com
For tributylsulfonium, DFT and other quantum chemical methods can predict its 1H and 13C NMR spectra, which are essential for its characterization. mdpi.com Calculations of vibrational frequencies can help assign the peaks in its IR and Raman spectra to specific molecular motions, providing insights into its structure and bonding. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and understand the UV-visible absorption properties of tributylsulfonium and its derivatives. mdpi.com
Ab Initio Methods for High-Accuracy Predictions
Molecular Dynamics (MD) Simulations of Tributylsulfonium in Solution and Interfaces
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. wikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how tributylsulfonium cations behave in different environments, such as in various solvents or at interfaces between different phases. nih.govdiva-portal.orgrsc.org
Simulations of tributylsulfonium in solution can shed light on its solvation structure, diffusion, and interactions with solvent molecules. This is crucial for understanding its reactivity and transport properties in liquid media. MD simulations are also particularly useful for studying the behavior of ions at interfaces, such as the liquid-vapor or solid-liquid interface. For instance, simulations can reveal the orientation and concentration of tributylsulfonium cations at an electrified interface, which is relevant to applications in electrochemistry. diva-portal.orgrsc.orgrsc.org
Theoretical Modeling of Reaction Pathways and Energy Landscapes for Tributylsulfonium Conversions
Understanding the mechanisms of chemical reactions involving tributylsulfonium requires mapping out the potential energy surface (PES) that governs its transformations. numberanalytics.comnumberanalytics.com The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. numberanalytics.combyu.edu
Theoretical modeling can identify the stable molecules (local minima on the PES), the transition states that connect them, and the reaction pathways with the lowest energy barriers. numberanalytics.comnumberanalytics.combyu.edu This information is vital for predicting reaction rates, understanding reaction mechanisms, and designing more efficient chemical processes. For tributylsulfonium, this could involve modeling its decomposition pathways, its reactions with nucleophiles, or its role in polymerization reactions. By analyzing the energy landscape, researchers can gain insights into the factors that control the outcome and selectivity of these reactions. numberanalytics.com
Machine Learning Applications in Tributylsulfonium Reaction Prediction
Machine learning (ML) is emerging as a powerful tool in chemistry to predict the outcomes of reactions and to accelerate the discovery of new materials and processes. beilstein-journals.orgnih.govengineering.org.cn By training algorithms on large datasets of known reactions, ML models can learn to predict the products, yields, or optimal conditions for new, unseen reactions. beilstein-journals.orgnih.gov
In the context of tributylsulfonium chemistry, ML could be used to predict the success of a particular reaction, to optimize reaction conditions such as temperature and solvent, or to screen for novel tributylsulfonium derivatives with desired properties. researchgate.netnsf.gov While still a developing area, the application of ML holds significant promise for streamlining synthetic chemistry and materials design involving tributylsulfonium and related compounds. engineering.org.cnarxiv.org
Environmental Fate and Degradation Mechanisms of Tributylsulfonium Compounds
Abiotic Degradation Pathways and Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by physical and chemical factors in the environment. Key abiotic pathways include photolysis (degradation by light) and hydrolysis (reaction with water). While specific environmental studies on tributylsulfonium are limited, general principles and related data provide insight into its potential abiotic fate.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by the energy of sunlight, particularly ultraviolet (UV) radiation. This degradation can occur through two primary mechanisms:
Direct Photolysis: This occurs when a molecule directly absorbs a photon of light, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, isomerization, or other transformations.
Indirect Photolysis: This process involves photosensitizer molecules present in the environment (e.g., humic substances in water) that absorb light and transfer the energy to the target compound or generate highly reactive chemical species, such as hydroxyl radicals or singlet oxygen. These reactive species then attack and degrade the target compound.
The rate and extent of photolysis are influenced by several factors, including the intensity and wavelength of the light, the presence of photosensitizers, and the chemical structure of the compound itself. While organosulfur compounds are known to undergo photochemical transformations, specific experimental studies detailing the photolytic degradation rates and products for tributylsulfonium are not extensively documented in publicly available scientific literature. Research on other compounds shows that photodegradation can lead to the formation of various intermediate products before eventual mineralization.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. It is a significant abiotic degradation pathway for many organic compounds in aquatic environments. The susceptibility of a compound to hydrolysis depends on the presence of functional groups that can react with water, such as esters, amides, and in some cases, carbon-heteroatom bonds.
For sulfonium (B1226848) compounds, the stability of the carbon-sulfur (C-S) bond is a key factor. While some organosulfur compounds are resistant to hydrolysis, others can be transformed. For instance, the degradation of dimethylsulfoniopropionate (DMSP), a naturally occurring sulfonium compound, can proceed through an abiotic mechanism involving alkaline hydrolysis. tandfonline.com
A specific chemical transformation of the tributylsulfonium cation has been documented in the context of analytical chemistry. In this reaction, tributylsulfonium (n-Bu₃S⁺) reacts to form dibutyl sulfide (B99878) (n-Bu₂S) and a corresponding butyl derivative, demonstrating the lability of a C-S bond in the cation under certain conditions. canada.cacnr.it The reaction is noted as:
n-Bu₃S⁺ + SCN⁻ → n-Bu-SCN(g) + n-Bu₂S canada.cacnr.it
This transformation, while not from an environmental degradation study, confirms a plausible pathway for the breakdown of the tributylsulfonium cation into smaller, neutral organosulfur compounds. The rates of such transformations in natural environmental settings (e.g., varying pH, temperature) remain an area for further investigation.
Photolytic Degradation Studies
Biotic Degradation Pathways and Microbial Interactions
Biotic degradation is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. This process is a critical route for the removal of many organic pollutants from the environment. Microorganisms can utilize organic compounds as a source of carbon, energy, or essential nutrients like sulfur. frontiersin.org
Specific research on the microbial degradation of tributylsulfonium is scarce. However, the extensive body of research on other organosulfur compounds provides a strong basis for inferring potential biotic pathways.
Microbial degradation of organosulfur compounds can occur via several mechanisms:
Carbon-Sulfur (C-S) Bond Cleavage: Many bacteria have developed enzymatic pathways to specifically target and break the C-S bond, releasing sulfur for assimilation while often preserving the carbon structure of the molecule. The "4S pathway" for the degradation of dibenzothiophene (B1670422) (DBT) is a well-studied example, where sulfur is selectively removed without breaking down the carbon rings, thus preserving the fuel's calorific value. frontiersin.orgmdpi.com
Degradation of the Carbon Skeleton: In other pathways, such as the "Kodama pathway," microorganisms initiate the degradation by oxidizing the carbon rings of the molecule, which can lead to the eventual release of sulfur. mdpi.com
Demethylation/Dealkylation: For sulfonium compounds like DMSP, a major biotic pathway involves demethylation to produce methanethiol (B179389) (MeSH), alongside the cleavage pathway that produces dimethyl sulfide (DMS). frontiersin.orgoup.com A similar dealkylation process, specifically debutylation, is a plausible mechanism for tributylsulfonium degradation.
A diverse array of microorganisms has been identified with the ability to degrade various organosulfur compounds. These microbes are often isolated from environments contaminated with petroleum or industrial chemicals. mdpi.com The table below lists some of the microbial genera known for their capacity to break down these types of compounds.
| Microbial Genus | Organosulfur Compound(s) Degraded | Reference(s) |
| Rhodococcus | Dibenzothiophene (DBT) | mdpi.com |
| Gordonia | Dibenzothiophene (DBT) | mdpi.com |
| Pseudomonas | Dibenzothiophene (DBT), Dichlorvos | mdpi.com |
| Bacillus | Dibenzothiophene (DBT) | mdpi.com |
| Mycobacterium | Dibenzothiophene (DBT) | mdpi.com |
| Burkholderia | Imidacloprid, Metribuzin | |
| Desulfovibrio | Dibenzothiophene (DBT) | mdpi.com |
Given these established pathways for structurally related molecules, it is hypothesized that tributylsulfonium could be biodegraded through a sequential debutylation process, yielding dibutyl sulfide, monobutyl sulfide, and ultimately inorganic sulfur, which can then be integrated into natural biogeochemical cycles. However, experimental validation of these specific pathways, the responsible microorganisms, and the degradation rates under different environmental conditions is required.
Future Research Directions and Emerging Trends in Tributylsulfonium Chemistry
Development of Next-Generation Tributylsulfonium Catalysts
Tributylsulfonium salts have long been recognized for their utility as phase transfer catalysts, facilitating reactions between immiscible phases. cymitquimica.com However, current research is pushing the boundaries of their catalytic applications, aiming to develop "next-generation" systems characterized by higher efficiency, enhanced stability, and novel functionalities. An emerging trend is the use of tributylsulfonium compounds not merely as standalone catalysts but as crucial components within more complex catalytic systems.
A significant area of development is in advanced polymerization techniques. Recent studies have demonstrated the use of tributylsulfonium iodide as an effective iodine abstraction catalyst in Reversible Complexation-Mediated Polymerization (RCMP). mdpi.com This method allows for the precise modification of polymer chain-ends, enabling the synthesis of well-defined polymers with desired functionalities. The efficiency of this catalytic process is a key area of investigation, with research focusing on optimizing reaction conditions to achieve higher rates of polymer modification. mdpi.com For instance, the choice of radical generating agent and the reaction temperature are critical factors that influence the catalyst's performance. mdpi.com
Another frontier is the application of tributylsulfonium derivatives in optoelectronics. In a notable study, tributylsulfonium iodide was used as a ligand in the sequential post-treatment of CsPbI3 quantum dots (QDs). acs.org This treatment improved the optoelectronic properties of the QD films, leading to the fabrication of more stable and efficient pure red perovskite light-emitting diodes (PeLEDs). acs.org This application showcases a shift from traditional catalytic roles to functions as performance-enhancing additives in sophisticated material systems.
Table 1: Research Findings in Next-Generation Tributylsulfonium Catalysis
| Research Area | Tributylsulfonium Compound | Function/Application | Key Finding | Citation |
|---|---|---|---|---|
| Polymer Chemistry | Tributylsulfonium iodide (BSI) | Iodine abstraction catalyst in Reversible Complexation-Mediated Polymerization (RCMP). | Enables novel chain-end modification of various polymers (e.g., PMMA, PSt, PBA), with efficiency dependent on reaction conditions and radical initiator choice. | mdpi.com |
| Optoelectronics | Tributylsulfonium iodide (TBSI) | Post-treatment ligand for CsPbI3 quantum dots. | Improves optoelectronic properties and stability, enabling efficient pure red PeLEDs with a peak external quantum efficiency (EQE) of 6.4%. | acs.org |
Integration of Tributylsulfonium into Multifunctional Materials
Multifunctional materials, which perform more than one primary function either simultaneously or sequentially, are at the forefront of materials science. nato.int A promising trend is the incorporation of tributylsulfonium moieties into polymer backbones to create materials with novel, adaptive properties.
A groundbreaking development in this area is the creation of catalyst-free vitrimers from poly(thioether) networks. acs.org Vitrimers are a special class of polymers that are permanently cross-linked but can be reshaped, recycled, and remolded without losing their network integrity. acs.org By partially alkylating the thioethers in a cross-linked network to form trialkylsulfonium salts, researchers have successfully imparted vitrimeric behavior to the material. acs.org These poly(thioether)-sulfonium salt (PTESS) networks exhibit thermally activated transalkylation reactions, allowing the material to relax stress and be reprocessed at elevated temperatures. acs.org This approach is a powerful example of integrating a specific chemical group to bestow a combination of thermoset-like durability and thermoplastic-like processability.
The inherent ionic nature of the sulfonium (B1226848) group is key to this functionality. The research into PTESS vitrimers has shown a high activation energy for the bond exchange reaction, which is highly beneficial for processing, as it provides a distinct temperature window for malleability. acs.org This strategy could be transferable to a wide range of sulfide-containing materials, opening up new possibilities for recyclable and self-healing composites. acs.org
Table 2: Tributylsulfonium in Multifunctional Materials
| Material Type | Role of Tributylsulfonium | Resulting Functionality | Emerging Trend | Citation |
|---|---|---|---|---|
| Poly(thioether) Networks | Forms trialkylsulfonium salts within the polymer network. | Creates catalyst-free vitrimers that are remoldable and recyclable due to thermally activated transalkylation. | Designing "smart" polymers with adaptive and self-healing properties. | acs.org |
| Perovskite Quantum Dot Films | Acts as a passivating ligand (Tributylsulfonium iodide). | Enhances spectral stability and electronic properties of the material for light-emitting applications. | Integrating ionic compounds to improve the performance and durability of optoelectronic materials. | acs.org |
Advanced Computational Design of Tributylsulfonium Systems
Computational design is a transformative approach that utilizes computational thinking, algorithms, and simulation to conceptualize, explore, and optimize new systems. cept.ac.inuliege.be While still an emerging area for tributylsulfonium chemistry specifically, the principles of computational design offer immense potential to accelerate research and development. Future research will likely leverage these tools to design novel tributylsulfonium systems with tailored properties from the ground up.
The core idea is to move beyond trial-and-error laboratory synthesis and use computational models to predict the behavior of new compounds and materials before they are created. cept.ac.in For tributylsulfonium systems, this could involve:
Molecular Modeling: Using quantum mechanics (e.g., Density Functional Theory) to predict the electronic structure, stability, and reactivity of new tributylsulfonium salts with different counter-anions or modified alkyl chains. This could guide the synthesis of next-generation catalysts with enhanced activity.
Reaction Simulation: Simulating the catalytic cycle of tributylsulfonium-mediated reactions, such as the RCMP process, to understand the mechanism in detail. mdpi.com This would allow researchers to identify rate-limiting steps and computationally screen for optimal reaction conditions or catalyst structures.
Materials Simulation: Employing molecular dynamics simulations to model the behavior of tributylsulfonium-integrated polymers, like the vitrimers discussed previously. acs.org Such simulations could predict how factors like the concentration and distribution of sulfonium sites affect macroscopic properties such as stress relaxation times, glass transition temperature, and reprocessing capabilities, thereby guiding the design of materials with specific performance characteristics.
Table 3: Potential Applications of Computational Design in Tributylsulfonium Research
| Research Objective | Computational Technique | Predicted Outcome/Property | Potential Impact |
|---|---|---|---|
| Design of Novel Catalysts | Quantum Mechanics (DFT) | Catalyst stability, reactivity, substrate affinity. | Accelerated discovery of more efficient and selective catalysts. |
| Optimization of Polymerization | Molecular Dynamics (MD) | Reaction pathways, transition states, catalyst-polymer interactions. | Improved control over polymer synthesis and architecture. |
| Development of Multifunctional Materials | MD Simulation, Finite Element Analysis (FEA) | Mechanical properties, stress relaxation, thermal behavior. | Rational design of smart materials with tailored adaptive properties. |
Sustainable Synthesis and Application Strategies for Tributylsulfonium Compounds
In line with the global push for green chemistry, a major future direction is the development of sustainable methods for both the synthesis and application of tributylsulfonium compounds. ijsetpub.comlongdom.org This involves minimizing waste, reducing energy consumption, and using less hazardous and more renewable resources. longdom.org
Future research into the synthesis of tributylsulfonium salts will likely focus on green chemistry principles. This includes exploring catalytic routes that avoid stoichiometric reagents, using environmentally benign solvents, and designing processes with high atom economy. For instance, research into the synthesis of other organosulfur compounds has shown success in using green oxidants like H₂O₂ or air with recyclable catalysts, a strategy that could potentially be adapted for tributylsulfonium synthesis precursors. rsc.org
Equally important are the sustainable applications of these compounds. The development of tributylsulfonium-based vitrimers is a prime example of a sustainable application strategy. acs.org By enabling the recyclability of thermoset polymers, these materials contribute to a circular economy, reducing landfill waste and the demand for virgin materials. evonik.com Similarly, their role in creating more efficient LEDs contributes to energy sustainability. acs.org The focus will be on designing tributylsulfonium systems that not only perform a desired function but do so in a way that is environmentally responsible throughout the product lifecycle.
Table 4: Sustainable Strategies in Tributylsulfonium Chemistry
| Strategy Area | Green Chemistry Principle | Example/Future Direction | Citation |
|---|---|---|---|
| Synthesis | Use of Catalysis & Green Oxidants | Exploring catalytic routes using benign oxidants like H₂O₂ or air, inspired by sustainable synthesis of other sulfur compounds. | rsc.org |
| Synthesis | Waste Reduction | Developing high-yield, atom-economical reaction pathways to minimize by-product formation. | longdom.org |
| Application | Design for Circularity | Using tributylsulfonium to create recyclable and remoldable vitrimer materials, reducing polymer waste. | acs.org |
| Application | Energy Efficiency | Incorporating tributylsulfonium derivatives to improve the efficiency and lifetime of energy-saving devices like LEDs. | acs.org |
Q & A
Basic Research Question: What are the established synthetic routes for tributylsulfonium compounds, and how can their purity be validated?
Methodological Guidance :
Tributylsulfonium synthesis typically involves nucleophilic substitution reactions between sulfides and alkyl halides. For example, reacting tributylphosphine sulfide with alkylating agents under controlled conditions . Purity validation requires chromatographic methods (e.g., HPLC or GC-MS) coupled with spectroscopic techniques like H/C NMR to confirm structural integrity . Thermogravimetric analysis (TGA) can assess thermal stability, while elemental analysis quantifies stoichiometric ratios .
Research Consideration : Optimize reaction parameters (solvent polarity, temperature) to minimize side products. Cross-validate purity using at least two independent methods to address instrumental limitations .
Basic Research Question: How can researchers characterize the thermodynamic properties of tributylsulfonium salts?
Methodological Guidance :
Use differential scanning calorimetry (DSC) to determine melting points and phase transitions. Solution calorimetry measures enthalpy changes during dissolution, while computational tools (e.g., Gaussian or COSMO-RS) predict solubility parameters and lattice energies . Reference databases like NIST Chemistry WebBook provide baseline data for comparison .
Research Consideration : Account for hygroscopicity and solvent interactions in experimental setups. Replicate measurements under inert atmospheres to avoid moisture interference .
Advanced Research Question: What mechanistic insights explain tributylsulfonium’s reactivity in catalytic applications?
Methodological Guidance :
Employ kinetic studies (e.g., stopped-flow spectroscopy) to track reaction intermediates. Isotopic labeling (S) combined with mass spectrometry elucidates sulfur-centered reaction pathways. Density functional theory (DFT) simulations model transition states and activation energies .
Research Consideration : Compare experimental kinetic data with computational predictions to resolve discrepancies. Use controlled radical trapping experiments to validate proposed intermediates .
Advanced Research Question: How do structural modifications to tributylsulfonium affect its stability in aqueous environments?
Methodological Guidance :
Design a series of analogs with varying alkyl chain lengths or counterions. Assess hydrolytic stability via pH-dependent degradation studies monitored by UV-Vis spectroscopy or LC-MS. Correlate stability trends with computed Hammett parameters or pKa values .
Research Consideration : Use buffered solutions to isolate pH effects. Include control experiments with deuterated solvents to rule out solvent isotope effects .
Advanced Research Question: What strategies resolve contradictions in reported spectroscopic data for tributylsulfonium derivatives?
Methodological Guidance :
Conduct a systematic literature review using databases like SciFinder or Web of Science to identify inconsistent datasets . Replicate key experiments under standardized conditions (solvent, concentration, temperature) and validate results via interlaboratory collaboration .
Research Consideration : Apply meta-analysis frameworks to quantify variability sources (e.g., instrumental calibration differences) . Publish raw datasets in appendices to enhance reproducibility .
Advanced Research Question: How can computational models improve the design of tributylsulfonium-based ionic liquids?
Methodological Guidance :
Use molecular dynamics (MD) simulations to predict ionic conductivity and viscosity. Pair with COSMO-RS for solubility parameter calculations. Validate models against experimental data (e.g., electrochemical impedance spectroscopy) .
Research Consideration : Address force field limitations by calibrating simulations with empirical data. Cross-reference with X-ray crystallography results to refine molecular geometries .
Methodological Frameworks and Best Practices
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
- Data Synthesis : Categorize findings into conceptual "buckets" (e.g., synthesis, stability, applications) to streamline analysis .
- Contradiction Resolution : Use triangulation—combine experimental, computational, and literature data—to validate hypotheses .
- Ethical Compliance : Document informed consent and data security protocols if human subjects are involved (e.g., surveys) .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
